

Revolutionizing Cellular Imaging: New Boron Dyes in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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The advent of super-resolution microscopy has broken the diffraction barrier of light, offering an unprecedented view into the intricate molecular machinery of life. A key element in harnessing the full potential of these advanced imaging techniques lies in the development of novel fluorescent probes with superior photophysical properties. Among these, new classes of boron dyes, particularly derivatives of boron-dipyrromethene (BODIPY), are emerging as powerful tools for researchers, scientists, and drug development professionals. Their exceptional brightness, high photostability, and tunable spectral properties make them ideal candidates for techniques such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM), enabling the visualization of subcellular structures with nanoscale resolution.

This document provides detailed application notes and protocols for the utilization of new boron dyes in super-resolution microscopy, empowering researchers to explore cellular landscapes with greater clarity and precision.

I. Photophysical Properties of New Boron Dyes

The selection of an appropriate fluorescent probe is paramount for successful super-resolution imaging. Boron dyes offer a versatile platform with characteristics that can be finely tuned for specific applications. The following table summarizes the key photophysical properties of representative new boron dyes, facilitating a direct comparison for experimental design.



Dye Name	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Photostabili ty	Key Features & Application s
BODIPY-FL	503	512	> 0.9	High	General- purpose green emitter, suitable for STED and STORM.[1]
BODIPY TMR-X	544	574	~ 0.6	Very High	Red-emitting dye, excellent for STED microscopy.
Photoactivata ble BODIPY (PA-BODIPY)	~350-405 (activation)	~510-520	Variable	Moderate	Designed for PALM, allows for single-molecule localization.
B,B-fluoro- perfluoroalkyl BODIPYs	Similar to parent BODIPY	Similar to parent BODIPY	High	Very High	Enhanced photostability and signal-to-noise ratio in live cells.[3]
Boron Difluoride Formazanate Dyes	650-750	750-1050	Variable	Good	Near-infrared emission, suitable for deep-tissue imaging.[4]

II. Experimental Protocols



A. Staining Live Cells with BODIPY Dyes for STED Microscopy

This protocol describes the staining of live cells with lipophilic BODIPY dyes for the visualization of lipid droplets, a common application.

Materials:

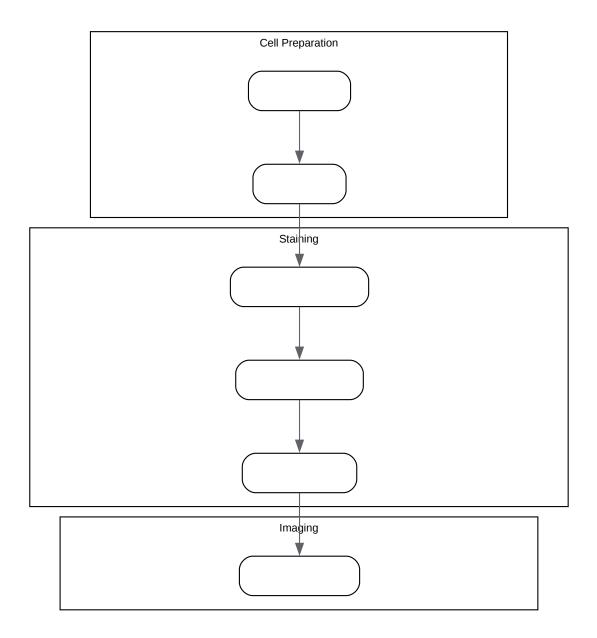
- Live cells cultured on glass-bottom dishes
- BODIPY 493/503 stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Serum-free cell culture medium
- Incubator (37°C, 5% CO₂)

Protocol:

- Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for high-resolution imaging.
- Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
 [5]
- Staining Solution Preparation: Prepare a working solution of BODIPY 493/503 by diluting the stock solution in serum-free medium to a final concentration of 1-2 μΜ.[6]
- Incubation: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[5][6]
- Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
- Imaging: Immediately proceed with STED microscopy. For BODIPY 493/503, use an excitation wavelength of ~488 nm and a STED depletion laser of ~592 nm.



Workflow for Live-Cell STED Imaging with BODIPY Dyes



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Workflow for live-cell STED imaging.



B. Staining Fixed Cells with BODIPY Dyes for Super-Resolution Microscopy

This protocol is suitable for staining fixed cells, allowing for immunolabeling of specific structures in conjunction with BODIPY dyes.

Materials:

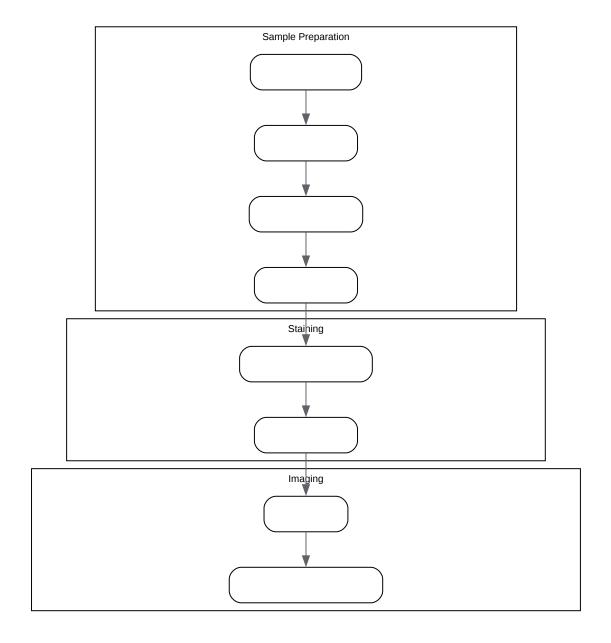
- Cells cultured on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization, if needed)
- · BODIPY dye stock solution
- · Mounting medium with antifade reagent

Protocol:

- Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Staining: Incubate the cells with the BODIPY working solution (1-5 μM in PBS) for 30-60 minutes at room temperature, protected from light.[7]
- Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Proceed with super-resolution microscopy (STED or STORM).



Workflow for Fixed-Cell Super-Resolution Imaging with BODIPY Dyes



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Workflow for fixed-cell super-resolution imaging.



C. Photoactivated Localization Microscopy (PALM) with Photoactivatable BODIPY Dyes

This protocol outlines the general steps for performing PALM imaging using photoactivatable BODIPY (PA-BODIPY) dyes in live cells.

Materials:

- Live cells expressing a protein of interest tagged with a self-labeling tag (e.g., HaloTag, SNAP-tag)
- PA-BODIPY ligand for the specific tag
- Imaging buffer (e.g., phenol red-free medium)
- PALM-capable microscope with appropriate lasers (e.g., 405 nm for activation, 488 nm or 561 nm for excitation)

Protocol:

- Cell Labeling: Incubate the live cells expressing the tagged protein with the PA-BODIPY ligand according to the manufacturer's instructions. This typically involves incubation for 15-30 minutes followed by washing steps to remove unbound ligand.
- Sample Mounting: Place the labeled cells in the microscope chamber with fresh imaging buffer.
- Image Acquisition Setup:
 - Locate the cells of interest using brightfield or low-intensity fluorescence.
 - Set the microscope to TIRF (Total Internal Reflection Fluorescence) or HiLo (Highly Inclined and Laminated Optical sheet) illumination to reduce background fluorescence.
- PALM Imaging Sequence:
 - Activation: Apply a brief, low-power pulse of the activation laser (e.g., 405 nm) to photoactivate a sparse subset of PA-BODIPY molecules.[8][9]

Methodological & Application

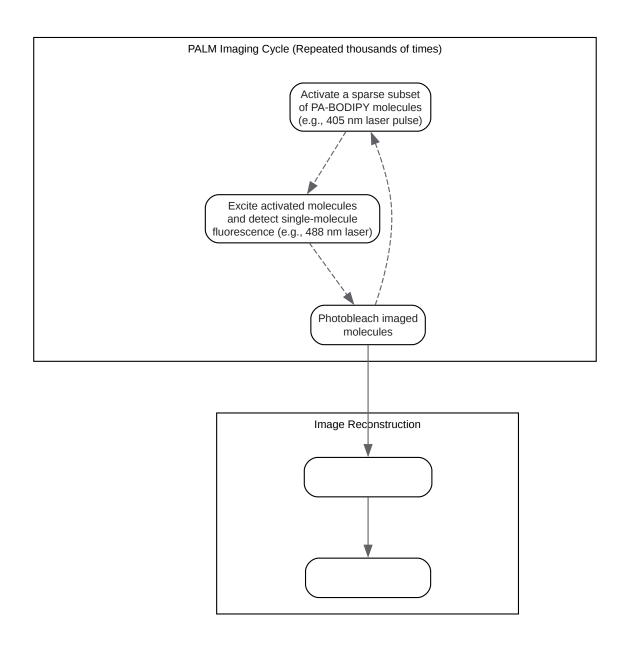




- Excitation and Detection: Illuminate the sample with the excitation laser (e.g., 488 nm or 561 nm) and record the fluorescence emission from the activated single molecules until they photobleach.[2]
- Repeat: Repeat the activation and excitation/detection cycle for thousands of frames to collect data from a large number of single molecules.
- Image Reconstruction: Process the acquired image series with specialized software to localize the position of each detected single molecule with high precision and reconstruct the final super-resolved image.

Logical Flow of Photoactivated Localization Microscopy (PALM)





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Logical flow of the PALM imaging process.

III. Conclusion



The development of new boron dyes represents a significant advancement for the field of super-resolution microscopy. Their bright, photostable nature, coupled with the ability to tune their properties for specific imaging modalities like STED and PALM, provides researchers with powerful tools to investigate cellular structures and processes at the nanoscale. By following the detailed protocols and understanding the underlying principles outlined in these application notes, scientists can effectively leverage these innovative probes to push the boundaries of biological imaging and accelerate discoveries in cellular biology and drug development.

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- To cite this document: BenchChem. [Revolutionizing Cellular Imaging: New Boron Dyes in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556859#applying-new-boron-dyes-in-super-resolution-microscopy]



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